4-[2-(Dimethylamino)ethoxy]benzonitrile

Catalog No.
S1521375
CAS No.
24197-95-3
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Dimethylamino)ethoxy]benzonitrile

CAS Number

24197-95-3

Product Name

4-[2-(Dimethylamino)ethoxy]benzonitrile

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzonitrile

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-8H2,1-2H3

InChI Key

DTYDLVIYHGGCOG-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C#N

Synonyms

p-[2-(Dimethylamino)ethoxy]-benzonitrile;

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C#N

Application in Photobiological Sciences

Specific Scientific Field: Photobiological Sciences

Summary of the Application: “4-[2-(Dimethylamino)ethoxy]benzonitrile” (DMABN) is used in the study of photoinduced oxidation processes. It serves as a representative of aromatic amines, which are aquatic contaminants .

Methods of Application or Experimental Procedures: The study involved laser flash photolysis investigations aimed at characterizing the photoinduced, aqueous phase one-electron oxidation of DMABN . The production of the radical cation of DMABN (DMABN˙ +) after direct photoexcitation of DMABN at 266 nm was confirmed .

Results or Outcomes: The study found that DMABN˙ + was produced from the reactions of several excited triplet photosensitizers (carbonyl compounds) with DMABN . The decay kinetics of DMABN˙ + in the presence of oxygen was dominated by a second-order component attributed to its reaction with the superoxide radical anion (O 2 ˙ − ) .

Application as an Impurity of Itopride

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: “4-[2-(Dimethylamino)ethoxy]benzonitrile” is identified as an impurity of Itopride , a dopamine D2-receptor antagonist with anticholinesterase activity.

Methods of Application or Experimental Procedures: The compound is likely identified and quantified during the quality control process of Itopride production .

Results or Outcomes: .

Application in Industrial Testing

Specific Scientific Field: Industrial Testing

Summary of the Application: “4-[2-(Dimethylamino)ethoxy]benzonitrile” is used in industrial testing applications . It is often used as a standard or reference material in various testing procedures .

Methods of Application or Experimental Procedures: The specific methods of application can vary depending on the type of industrial testing being conducted . It may involve the use of analytical instruments and techniques such as spectroscopy, chromatography, or mass spectrometry .

Results or Outcomes: The outcomes of these tests can provide valuable information about the properties and performance of various materials or products .

Application in Neurology Research

Specific Scientific Field: Neurology Research

Summary of the Application: “4-[2-(Dimethylamino)ethoxy]benzonitrile” is used in neurology research . It is often used as a reference material in the study of pain and inflammation .

Methods of Application or Experimental Procedures: The compound is used in various experimental procedures related to neurology research . The specific methods of application can vary depending on the research objectives .

Results or Outcomes: The outcomes of these research studies can contribute to our understanding of neurological disorders and the development of new treatments .

4-[2-(Dimethylamino)ethoxy]benzonitrile, also known as 4-(2-dimethylaminoethoxy)benzonitrile, is an organic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol. It appears as a white to slightly yellow crystalline solid. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the production of digestive tract activators like Itopride .

4-[2-(Dimethylamino)ethoxy]benzonitrile can be harmful if inhaled, ingested, or absorbed through the skin. Safety data sheets (SDS) from chemical suppliers typically indicate:

  • Skin and eye irritant: It can cause severe skin burns and eye damage upon contact.
  • Harmful if swallowed or inhaled: Ingestion or inhalation can lead to adverse effects.
Involving 4-[2-(Dimethylamino)ethoxy]benzonitrile include its use as a precursor in the synthesis of other compounds. For example, it can undergo hydrolysis to produce 4-[2-(dimethylamino)ethoxy]benzylamine, which is a key intermediate in the synthesis of Itopride hydrochloride. The reaction can be represented as follows:

4 2 Dimethylamino ethoxy benzonitrile+H2O4 2 Dimethylamino ethoxy benzylamine+byproducts\text{4 2 Dimethylamino ethoxy benzonitrile}+\text{H}_2\text{O}\rightarrow \text{4 2 Dimethylamino ethoxy benzylamine}+\text{byproducts}

This compound can also participate in various substitution reactions due to the presence of the benzonitrile functional group .

While 4-[2-(Dimethylamino)ethoxy]benzonitrile does not exhibit direct biological effects, it is significant in pharmaceutical chemistry as an impurity in drugs like Itopride. Its role is primarily as a precursor rather than an active agent. Studies have shown that it may contribute to photoinduced oxidation processes when exposed to certain environmental conditions .

Several methods exist for synthesizing 4-[2-(Dimethylamino)ethoxy]benzonitrile:

  • From 4-Cyanophenol:
    • React 4-cyanophenol with potassium hydroxide in acetone.
    • Add 2-(dimethylamino)ethyl chloride and reflux for several hours.
    • Isolate the product through extraction and purification methods .
  • From Phenol:
    • Phenol reacts with ethylene chlorohydrin to form 2-phenoxyethanol.
    • Subsequent reactions lead to the formation of 4-[2-(dimethylamino)ethoxy]benzonitrile through various intermediates .
  • Alternative Routes:
    • Other synthetic routes involve different starting materials and conditions but ultimately yield similar products with varying efficiencies and yields .

4-[2-(Dimethylamino)ethoxy]benzonitrile has diverse applications:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of Itopride and other pharmaceutical compounds.
  • Research: Employed in studies related to photoinduced oxidation processes and neurological research, contributing insights into drug interactions and environmental impacts.
  • Industrial Testing: Utilized in various testing applications to evaluate chemical properties and performance.

Interaction studies involving 4-[2-(Dimethylamino)ethoxy]benzonitrile primarily focus on its behavior under different environmental conditions, particularly its photoinduced reactions. Research has indicated that this compound can participate in one-electron oxidation processes when exposed to triplet photosensitizers, leading to the formation of reactive species that can affect aquatic environments. Additionally, its role as an impurity in pharmaceuticals necessitates monitoring during drug production processes.

Several compounds share structural similarities with 4-[2-(Dimethylamino)ethoxy]benzonitrile, including:

Compound NameMolecular FormulaKey Features
4-DimethylaminobenzonitrileC₁₁H₁₄N₂Lacks ethoxy group; primarily used in dye synthesis
2-DimethylaminoethanolC₅H₁₅NContains an alcohol group; used in various syntheses
N,N-DimethylbenzamideC₉H₁₁NAmide functional group; used in pharmaceutical chemistry
ItoprideC₁₃H₁₈ClN₃ODirectly related; acts as a digestive tract activator

Uniqueness: The unique feature of 4-[2-(Dimethylamino)ethoxy]benzonitrile lies in its specific functional groups that enable it to act effectively as an intermediate for synthesizing various pharmaceuticals, distinguishing it from other similar compounds that may not possess such versatility.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-[2-(Dimethylamino)ethoxy]benzonitrile

Dates

Modify: 2023-08-15

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